N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
This compound features a benzothiazole core substituted with a methoxy group at the 5-position, a piperidinyl moiety at the 2-position, and a cyclopropanesulfonamide group attached to the piperidine ring. Benzothiazole derivatives are pharmacologically significant due to their roles in kinase inhibition, antimicrobial activity, and central nervous system modulation . The cyclopropanesulfonamide group enhances metabolic stability and binding affinity in many therapeutic contexts .
Properties
IUPAC Name |
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-12-4-7-15-14(9-12)17-16(23-15)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCPUNMLUHILBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methoxyacetic acid under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction using a suitable piperidine derivative. Finally, the cyclopropane sulfonamide group is added through a sulfonylation reaction using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while reduction of the sulfonamide group can produce a sulfonic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The cyclopropane sulfonamide group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
(a) N-[1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide ()
- Structural Difference : Ethoxy group at the 6-position of the benzothiazole vs. methoxy at the 5-position in the target compound.
- Impact: Molecular Weight: 381.51 (ethoxy analog) vs. ~367.48 (target compound). Solubility: Ethoxy’s larger size may reduce aqueous solubility compared to methoxy.
(b) N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide ()
- Structural Difference : Replaces benzothiazole with an imidazo-pyrrolo-pyrazine core.
- Impact: Bioactivity: The imidazo-pyrrolo-pyrazine core is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas benzothiazoles often target tubulin or adenosine receptors . Synthetic Complexity: The tricyclic pyrrolo-pyrazine system requires multistep synthesis, increasing production costs compared to benzothiazoles .
Sulfonamide and Linker Variations
(a) N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide ()
- Structural Difference : Cyclobutyl linker and triazolo-pyrazine core vs. piperidine-benzothiazole in the target compound.
- Electron-Withdrawing Effects: The triazolo group may enhance π-stacking interactions in enzymatic pockets .
(b) N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide ()
- Structural Difference : Methanesulfonamide and dihydropyrazole core vs. cyclopropanesulfonamide and benzothiazole.
- Impact :
Tabulated Comparison of Key Parameters
| Compound Name | Core Structure | Substituent(s) | Molecular Weight | Key Functional Attributes |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 5-Methoxy | ~367.48 | High metabolic stability |
| N-[1-(6-Ethoxy-1,3-benzothiazol-2-yl)... | Benzothiazole | 6-Ethoxy | 381.51 | Lower solubility |
| N-(1-(Imidazo-pyrrolo-pyrazin-1-yl)... | Imidazo-pyrrolo-pyrazine | None | ~390 (estimated) | Kinase inhibition potential |
| N-(1-((Triazolo-pyrazin-1-yl)methyl)... | Triazolo-pyrazine | Cyclobutyl linker | ~420 (estimated) | Enhanced binding rigidity |
Biological Activity
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Properties:
- Molecular Formula: C14H19N3O3S
- Molecular Weight: 341.5 g/mol
- IUPAC Name: N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanesulfonamide
- CAS Number: 2770580-81-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The benzothiazole ring is synthesized from o-aminothiophenol and methoxy-substituted aldehydes under acidic conditions. Subsequent steps include the introduction of the piperidine ring through cyclization reactions, followed by the addition of the cyclopropanesulfonamide moiety via nucleophilic substitution methods.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 4.01 ± 0.95 | Cytotoxic |
| This compound | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Cytotoxic |
| This compound | NCI-H358 (Lung Cancer) | 2.12 ± 0.21 | Cytotoxic |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner across different lung cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The benzothiazole ring may bind to specific sites on these targets, modulating their activity and leading to reduced tumor growth.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:
-
Study on Lung Cancer Cell Lines:
A comprehensive study assessed the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds similar to this compound showed promising antitumor activity with IC50 values indicating effective inhibition of cell proliferation . -
In Vivo Studies:
Preliminary in vivo studies have suggested that benzothiazole derivatives may also exhibit anti-inflammatory properties alongside their antitumor effects. This dual action could enhance their therapeutic potential in treating cancers associated with inflammatory processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
